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Spectroscopic Data for 2-Cyclopropyloxazole-4-
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Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Cyclopropyloxazole-4-
Compound Name:
carbonitrile

Cat. No.: B1423247

An extensive search for publicly available spectroscopic data (NMR, IR, MS) for 2-
cyclopropyloxazole-4-carbonitrile did not yield specific experimental datasets. While basic
physical properties such as boiling point (256.6+13.0 °C) and density (1.26+0.1 g/cm3) are
documented, detailed spectral information remains elusive in the public domain.[1]

Researchers, scientists, and drug development professionals seeking this information may
need to perform their own analytical characterization or consult proprietary chemical
databases. Commercial suppliers of this compound may possess spectroscopic data, but it is
not guaranteed to be publicly accessible.

To aid researchers in the potential characterization of 2-cyclopropyloxazole-4-carbonitrile, a
general workflow for spectroscopic analysis is outlined below. This workflow represents a
typical approach for the structural elucidation of a novel or uncharacterized small molecule.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Hypothetical Spectroscopic Data and Experimental
Protocols

While specific data is unavailable, this section provides a hypothetical overview of the expected
spectroscopic characteristics and the methodologies that would be used to obtain them.

Table 1: Hypothetical Mass Spectrometry Data

Parameter Expected Value

Molecular Formula C7HesN20

Molecular Weight 134.14 g/mol

lonization Mode Electrospray lonization (ESI)
Expected [M+H]* 135.0553

Experimental Protocol for Mass Spectrometry:
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A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) would be
utilized. The sample would be dissolved in a suitable solvent, such as acetonitrile or methanol,
and introduced into the instrument via direct infusion or liquid chromatography. For positive ion
mode ESI, a dilute solution of formic acid would typically be added to the solvent to facilitate
protonation. The instrument would be calibrated using a known standard to ensure mass

accuracy.
Table 2: Hypothetical Infrared (IR) Spectroscopy Data_
Functional Group Expected Wavenumber (cm—?)
C=N (Nitrile) ~2230
C=N (Oxazole Ring) ~1650
C=C (Oxazole Ring) ~1580
C-0O-C (Oxazole Ring) ~1100
C-H (Cyclopropyl) ~3080

Experimental Protocol for IR Spectroscopy:

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed
into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory could be used,
where the solid sample is placed directly onto the crystal surface. The spectrum would be
recorded over a typical range of 4000-400 cm~1, and a background spectrum would be
subtracted.

Table 3: Hypothetical *H NMR Spectroscopy Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.3 S 1H Oxazole H-5
~2.2 m 1H Cyclopropyl CH
~1.2 m 4H Cyclopropyl CH2
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Chemical Shift (6, ppm) Assignment
~165 Oxazole C-2
~145 Oxazole C-5
~120 Oxazole C-4
~115 Nitrile CN
~15 Cyclopropyl CH
~10 Cyclopropyl CH2

Experimental Protocol for NMR Spectroscopy:

The sample would be dissolved in a deuterated solvent (e.g., CDCIls, DMSO-ds) and placed in
an NMR tube. *H and 3C NMR spectra would be acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or
an internal standard like tetramethylsilane (TMS). For unambiguous assignment, two-
dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) would be performed.

In conclusion, while a comprehensive, publicly available dataset for 2-cyclopropyloxazole-4-
carbonitrile is not currently available, the information and hypothetical data presented here
provide a framework for the expected analytical results and the methodologies required for
their acquisition. Researchers are encouraged to perform their own analyses to obtain
definitive spectroscopic data for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-cyclopropyloxazole-4-carbonitrile | 1159734-36-7 [amp.chemicalbook.com]

» To cite this document: BenchChem. [Spectroscopic Data for 2-Cyclopropyloxazole-4-
carbonitrile Not Publicly Available]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1423247#spectroscopic-data-nmr-ir-ms-for-2-
cyclopropyloxazole-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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